1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
Description
Introduction to Quinoline-Piperidine Scaffold Compounds
Quinoline-piperidine hybrids occupy a unique niche in drug design due to their synergistic capacity to modulate biological targets. The quinoline nucleus, first isolated from coal tar in 1834, has evolved from early dye applications to become a cornerstone of antimalarial and antimicrobial therapies. Piperidine-4-carboxamide derivatives, conversely, gained prominence in the late 20th century for their conformational flexibility and ability to engage hydrophobic enzyme pockets. The fusion of these scaffolds in 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide exemplifies modern strategies to enhance target specificity and pharmacokinetic profiles.
Historical Development of Cyanoquinoline-Based Structures
The incorporation of cyano groups into quinoline frameworks originated in the mid-19th century with Charles Hanson Greville Williams' synthesis of quinoline blue, a photosensitive cyanine dye. However, it was not until the 1980s that 3-cyanoquinolines emerged as biologically active entities. The Skraup synthesis (aniline cyclization with glycerol and sulfuric acid) and Friedländer condensation (2-aminobenzaldehyde-ketone cyclization) provided foundational routes for quinoline derivatization.
A pivotal advancement occurred in the early 2000s with the discovery that 3-cyano substituents enhance quinoline's affinity for kinase ATP-binding pockets. Patent literature reveals that 3-cyanoquinoline-4-amines exhibit potent inhibition of protein tyrosine kinases (PTKs), a property leveraged in the design of this compound. The cyano group’s electron-withdrawing nature stabilizes planar conformations critical for π-π stacking with kinase domains, while its small steric footprint minimizes off-target interactions.
Significance of Piperidine-4-carboxamide Derivatives in Medicinal Chemistry
Piperidine-4-carboxamides contribute three-dimensional complexity to drug candidates, enabling precise spatial orientation of pharmacophoric elements. The carboxamide moiety facilitates hydrogen bonding with catalytic lysine or aspartate residues in enzymes, as observed in kinase inhibition assays. For instance, molecular docking studies of analogous compounds demonstrate that the piperidine ring’s chair conformation positions the carboxamide group for optimal interaction with tubulin’s colchicine binding site, disrupting microtubule assembly in cancer cells.
Structural Activity Relationship (SAR) analyses highlight that N-aryl substitutions on the carboxamide, such as the 3-ethylphenyl group in this compound, enhance lipophilicity and blood-brain barrier penetration. This modification proved critical in optimizing central nervous system (CNS)-targeted agents, as evidenced by derivatives showing activity against glioblastoma multiforme cell lines.
Structural Classification and Nomenclature Framework
The IUPAC name this compound delineates its structure with precision:
- Quinoline core : A bicyclic system comprising a benzene ring fused to pyridine at the 2,3-positions.
- 3-Cyano substitution : A nitrile group at position 3, which increases electrophilicity and hydrogen bond acceptor capacity.
- Piperidine-4-carboxamide linkage : A six-membered azacycle with a carboxamide at carbon 4, providing conformational rigidity.
- N-(3-ethylphenyl) group : An aromatic substituent introducing steric bulk and π-system interactions.
This classification aligns with the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The numbering system prioritizes the quinoline nitrogen as position 1, with subsequent positions following clockwise orientation. The piperidine moiety is treated as a substituent at quinoline’s position 4, while the carboxamide group receives locant 4 within the piperidine ring.
Table 1: Key Structural Features and Functional Roles
| Structural Element | Functional Role | Biological Impact |
|---|---|---|
| 3-Cyanoquinolin-4-yl | Kinase binding via π-stacking and H-bonding | PTK inhibition, antiproliferative activity |
| Piperidine-4-carboxamide | Conformational stabilization | Tubulin interaction, microtubule disruption |
| N-(3-ethylphenyl) | Lipophilicity enhancement | Improved CNS penetration |
The strategic placement of these groups underscores the compound’s dual mechanism of action: kinase inhibition and cytoskeletal disruption. Such polypharmacology is increasingly valued in oncology to counteract tumor heterogeneity and resistance mechanisms.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-17-6-5-7-20(14-17)27-24(29)18-10-12-28(13-11-18)23-19(15-25)16-26-22-9-4-3-8-21(22)23/h3-9,14,16,18H,2,10-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADPSPRLUBQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine carboxamides. The reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures.
Catalysts: Catalysts such as palladium or other transition metals may be used.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-ethylphenyl group (target compound) balances lipophilicity better than the polar 4-ethoxyphenyl analogue, making it more suitable for blood-brain barrier penetration .
- Electron Effects : The methylsulfanyl group in the analogue introduces a sulfur atom, which may alter electronic distribution and metabolic pathways compared to the ethyl group .
Functional Analogues: Piperidine-4-carboxamides with Diverse Targets
Piperidine-4-carboxamides are explored for diverse therapeutic applications. Below is a comparison with compounds targeting different biological systems:
Key Observations :
- Target Specificity: The target compound’s 3-cyanoquinoline group is distinct from the oxazole or naphthalene moieties in HCV or SARS-CoV-2 inhibitors, suggesting divergent target profiles .
- Potency: MAGL inhibitors with naphthalene carbonyl groups exhibit nanomolar potency, highlighting the importance of aromatic substituents in enzyme binding .
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a piperidine ring and an ethylphenyl group, contributing to its unique pharmacological profile. The presence of the cyano group is particularly noteworthy as it may enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 388.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
- Membrane Interaction : Potentially disrupts microbial membranes, leading to antimicrobial effects.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Viability Assays : Studies using MCF-7 breast cancer cells indicated that related compounds reduced cell viability significantly at concentrations as low as 50 µg/mL, with IC50 values suggesting potent activity (e.g., one compound showed an IC50 of 5.56 µM) .
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against various bacterial strains:
- In Vitro Testing : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of activity, with some compounds showing effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also possess anti-inflammatory properties, though detailed investigations are required to confirm these effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| This compound | 5.56 µM | Moderate against Gram-positive bacteria |
| N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | 11.79 µM | Effective against E. coli |
| N-(2-chlorophenyl)methyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | 8.57 µM | Active against S. aureus |
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of quinoline derivatives:
- Synthesis and Evaluation : A study synthesized a series of quinoline derivatives and assessed their antitumor and antimicrobial activities, revealing promising results for compounds containing piperidine structures .
- Mechanistic Insights : Another research highlighted the mechanisms through which these compounds exert their effects, including enzyme inhibition and receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
